Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms attached to the phenyl ring, making it a dichlorophenyl derivative. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is known as the (3 + 2) cycloaddition reaction. The nitrile oxide is generated in situ from the corresponding oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure consistent reaction times and temperatures. The use of catalysts such as copper(I) or ruthenium(II) can also enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylate
- Methyl 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate
These compounds share a similar isoxazole core but differ in the substitution pattern on the phenyl ring or the ester group. The presence and position of chlorine atoms can significantly influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H9Cl2NO3 |
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Molecular Weight |
286.11 g/mol |
IUPAC Name |
ethyl 5-(2,5-dichlorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3 |
InChI Key |
YVSMANQLYGMNTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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